methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with a trichloroethylamine group and a 3-methylbutanoyl moiety. This compound belongs to the class of 2-aminothiophene derivatives, which are widely studied for their diverse biological activities, including antibacterial, antifungal, and antiviral properties.
Properties
Molecular Formula |
C16H21Cl3N2O3S |
|---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H21Cl3N2O3S/c1-8(2)7-11(22)20-15(16(17,18)19)21-13-12(14(23)24-3)9-5-4-6-10(9)25-13/h8,15,21H,4-7H2,1-3H3,(H,20,22) |
InChI Key |
XLWWBJQNVNOMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized reactors and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .
Scientific Research Applications
Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
The cyclopenta[b]thiophene scaffold is shared across multiple analogues, but substitutions at the 2-amino and 3-carboxylate positions vary significantly:
- Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 303136-36-9): Features a 4-phenylbenzoyl group, increasing aromaticity and steric bulk compared to the target compound’s trichloroethyl substituent. This modification may reduce solubility but enhance binding to hydrophobic targets .
- Methyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 328023-36-5): Substituted with dichlorobenzoyl, providing electron-withdrawing effects similar to the trichloroethyl group but with distinct steric and electronic profiles .
Spectroscopic and Physicochemical Properties
- NMR Data: The target compound’s trichloroethyl group would likely produce distinct ¹H NMR signals (e.g., δ ~3.5–4.0 ppm for NH and CH2Cl3) compared to analogues like methyl 2-[(methoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, which shows a singlet at δ 3.78 ppm for the methoxy group .
- Mass Spectrometry : HRMS-ESI data for analogues (e.g., : m/z 390.1370) confirm molecular integrity, a critical step for validating the target compound’s synthesis .
Biological Activity
Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's molecular formula is , and it features a unique cyclopenta[b]thiophene framework. The synthesis typically involves several steps:
- Friedel-Crafts Acylation : Acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid.
- Amidation : Formation of an amide bond by reacting the acylated product with an amine.
- Thioamide Formation : Conversion of the amide to a thioamide using reagents like Lawesson’s reagent.
- Esterification : Esterification with methanol and an acid catalyst to yield the final product.
Anticancer Properties
Research indicates that compounds related to cyclopenta[b]thiophenes exhibit significant anticancer activity. A study evaluated various derivatives against a panel of 60 human tumor cell lines and found several compounds to be cytotoxic, particularly against leukemia cell lines . This suggests that this compound may share similar properties.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The functional groups present allow for:
- Hydrogen Bonding : Facilitating interactions with biomolecules.
- Metal Ion Coordination : Potentially influencing enzymatic activities.
- Redox Reactions : Modulating oxidative states within cells.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds, highlighting how modifications in structure impact biological activity. For instance, variations in substituents on the cyclopenta[b]thiophene core have been shown to enhance or diminish anticancer efficacy .
In Vivo Studies
In vivo studies utilizing xenograft models have further corroborated the potential of these compounds in cancer therapy. Selected derivatives from initial screenings demonstrated significant tumor growth inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| Methyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate | C21H22Cl3N3O4S | Anticancer |
| Methyl 4-{[({2,2,2-trichloro-1-(4-ethylphenoxy)acetyl]amino}ethyl}amino)carbothioyl]amino}benzoate | C21H22Cl3N3O4S | Antimicrobial |
| Methyl 2-{[({2,2,2-trichloro-1-[2,2-dimethylpropanoyl]amino}ethyl}amino)carbothioyl]amino}benzoate | C21H22Cl3N3O4S | Anticancer |
These comparisons indicate that while structural similarities exist among these compounds, variations can lead to distinct biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
